REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[O:7]1[CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][NH:10][C:9]2[CH:18]=[CH:19][CH:20]=[CH:21][C:8]1=2.IC>CC(C)=O.ClCCl>[CH3:1][N:10]1[CH2:11][CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:7][C:8]2[CH:21]=[CH:20][CH:19]=[CH:18][C:9]1=2 |f:0.1.2|
|
Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
O1C2=C(NCC1C(=O)OCC)C=CC=C2
|
Name
|
|
Quantity
|
0.35 mmol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 60° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with water (10 mL) and half-saturated brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the
|
Type
|
CONCENTRATION
|
Details
|
concentrate by flash column chromatography (5% to 10% EtOAc/hexane)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(OC(C1)C(=O)OCC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.19 mmol | |
AMOUNT: MASS | 43 mg | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |